Lipophilicity Advantage: XLogP3 3.0 vs. Simpler N-(1-(furan-2-yl)propan-2-yl)acetamide (XLogP3 1.0)
The target compound exhibits a computed XLogP3 of 3.0, substantially higher than the XLogP3 of 1.0 for the simpler analog N-(1-(furan-2-yl)propan-2-yl)acetamide (CAS 1235210-35-1), which lacks the 4-ethoxyphenylacetyl moiety [1]. This 2.0 log unit increase reflects the enhanced lipophilicity conferred by the 4-ethoxyphenyl substituent [1][2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | N-(1-(furan-2-yl)propan-2-yl)acetamide (CAS 1235210-35-1): XLogP3 = 1.0 |
| Quantified Difference | Δ XLogP3 = +2.0 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem, 2021 release) [1][2] |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability and potential blood–brain barrier penetration, making the target compound more suitable for CNS-targeted probe or phenotypic screening libraries.
- [1] PubChem CID 49670439. 2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide. Computed Properties (XLogP3). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1235375-68-4 View Source
- [2] PubChem CID 49669626. N-(1-(furan-2-yl)propan-2-yl)acetamide. Computed Properties (XLogP3). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1235210-35-1 View Source
